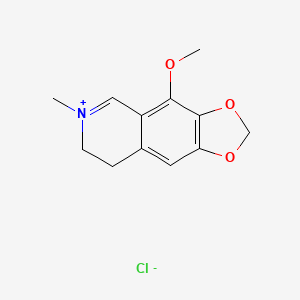

Cotarnine chloride

Description

Historical Context and Isolation from Natural Sources

Cotarnine (B190853) chloride is an isoquinoline (B145761) alkaloid derived from the opium alkaloid narcotine (also known as noscapine). biosynth.com Historically, its synthesis involved the oxidation and chlorination of narcotine extracted from opium. biosynth.com Cotarnine itself is a natural tetrahydroisoquinoline (THIQ) alkaloid that can be isolated from Papaver pseudo-orientale. nih.gov The chloride salt form enhances its solubility and stability compared to the free base.

Derivation from Noscapine (B1679977): Structural and Biosynthetic Relationship

Cotarnine chloride is structurally and biosynthetically linked to noscapine, a phthalide (B148349) isoquinoline alkaloid found in the opium poppy. nih.govacs.org Cotarnine is an oxidative metabolic and degradation product of noscapine. scbt.comnih.govacs.org The process involves the cleavage of the carbon-carbon bond between the isoquinoline and phthalide groups of noscapine, resulting in metabolites that include cotarnine. pnas.org One method for synthesizing cotarnine involves the oxidative degradation of noscapine using nitric acid. rsc.org This is followed by dehydration and reduction steps to yield hydrocotarnine (B1197335), which can then be converted to cotarnine. nih.gov

The structural relationship is fundamental; cotarnine represents the core tetrahydroisoquinoline structure present within the more complex noscapine molecule. rsc.orgorgsyn.org This relationship has been a key area of research, as derivatives of both compounds have been explored for their potential therapeutic properties, including antitumor activities. nih.govacs.org

Significance as a Tetrahydroisoquinoline Alkaloid Core in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its tetrahydroisoquinoline core. rsc.orgresearchgate.net This structural motif is present in a wide array of biologically active compounds and natural products. ontosight.ai As a result, cotarnine serves as a valuable precursor and building block in the synthesis of more complex molecules and novel alkaloid-like systems. researchgate.netiucr.org

Its reactivity makes it a useful component in various chemical reactions. For instance, it participates in domino reactions, such as those catalyzed by copper(I), to create fused tetracyclic pyrroloisoquinoline derivatives. iucr.org These reactions are significant for generating chemical diversity and producing compounds with unique three-dimensional structures, which are critical for their biological activity. iucr.org The ability to functionalize the cotarnine core at different positions allows for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. acs.orgresearchgate.net

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C12H14ClNO3 | biosynth.comnih.gov |

| Molecular Weight | 255.70 g/mol | scbt.comnih.gov |

| IUPAC Name | 4-methoxy-6-methyl-7,8-dihydro- biosynth.comdioxolo[4,5-g]isoquinolin-6-ium;chloride | nih.gov |

| Appearance | Solid powder | hodoodo.com |

| Melting Point | 188-190°C | lookchem.com |

| Solubility | Soluble in DMSO | hodoodo.com |

Research Findings on Cotarnine Derivatives

Recent research has focused on synthesizing and evaluating derivatives of cotarnine for various biological activities.

| Derivative Type | Research Focus | Key Findings | Source |

| Amino Acid Conjugates | Investigating antitumor properties against mammary carcinoma cells. | Cotarnine-tryptophan conjugate showed significant antiproliferative effects. | nih.gov |

| Thio-derivatives | Synthesis of aryl/alkyl thio-derivatives of cotarnine. | A greener, metal- and base-free method was developed, producing high yields of novel sulfur-containing tetrahydroisoquinolines. | rsc.org |

| Pyrrolo[2,1-a]isoquinolines | Copper-catalyzed domino reactions with activated alkynes. | Formation of fused tetracyclic systems with unique conformations, offering pathways to new alkaloid derivatives. | iucr.org |

| 1-Substituted Tetrahydroisoquinolines | Reaction with NH- and CH-acids. | Efficient, metal-free synthesis of a variety of 1,2,3,4-tetrahydroisoquinolines in excellent yields. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13/h5-6H,3-4,7H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZAOSLMBZSSTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14NO3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20276-45-3 | |

| Record name | Cotarninium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020276453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COTARNINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SIM4898JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Cotarnine Chloride

Strategies for Cotarnine (B190853) Chloride Synthesis

The preparation of cotarnine chloride can be achieved through several strategic approaches, primarily involving the modification of naturally occurring alkaloids or the total synthesis from simpler precursors.

Oxidative Degradation of Noscapine (B1679977)

A well-established method for obtaining cotarnine is through the oxidative degradation of noscapine, a major alkaloid found in the opium poppy (Papaver somniferum). rsc.orgaltmeyers.orgwikipedia.org This process typically involves treating noscapine with an oxidizing agent, such as nitric acid, which cleaves the molecule to yield cotarnine and opianic acid. altmeyers.orgnih.govacs.orgorgsyn.org

The reaction proceeds by the oxidation of noscapine, leading to the cleavage of the C1-C3' bond. wikipedia.org One detailed procedure involves heating (S,R)-Noscapine with 18% (v/v) nitric acid. The reaction mixture undergoes a series of color changes from yellow to brown, then red, and finally back to yellow, with the formation of a precipitate. orgsyn.org After cooling and neutralization, cotarnine can be isolated in high yield. For instance, a gram-scale synthesis starting from 20g of (S,R)-Noscapine yielded 9.85g (87%) of cotarnine. orgsyn.orgorgsyn.org

This method, while effective, relies on the availability of the natural product noscapine, which can be expensive and subject to supply fluctuations. google.com

Oxidative Preparation from Tetrahydroisoquinoline Derivatives

An alternative and often more efficient synthetic route involves the oxidation of a specifically substituted tetrahydroisoquinoline derivative. The key starting material for this approach is 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline. google.com

The process involves two main steps: the oxidation of the amino group in the tetrahydroisoquinoline to form a dihydroisoquinolinium salt, followed by hydrolysis to yield cotarnine. google.com Various oxidizing agents can be employed, with halogens like iodine and bromine being particularly effective.

A study demonstrated that using iodine in the presence of potassium acetate (B1210297) in an ethanol (B145695) solvent at 75°C for 100 minutes resulted in a 91% yield of the dihydroisoquinolinium salt. google.com Subsequent hydrolysis with an aqueous sodium hydroxide (B78521) solution affords cotarnine. google.com Using bromine under similar conditions resulted in a lower yield of approximately 55%. google.com This method offers the advantage of high yields and avoids the formation of isomers.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

| Oxidation of Tetrahydroisoquinoline | 8-Methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline | Iodine, potassium acetate, ethanol, 75°C; then NaOH hydrolysis | 91 | High yield and purity. |

| Oxidative Degradation | Noscapine | Nitric acid oxidation | Not specified | Multi-step process dependent on a natural product precursor. |

Novel Approaches to Cotarnine Core Synthesis

Research into more efficient and versatile synthetic methods has led to the development of novel strategies for constructing the cotarnine core and its precursors.

One-pot reactions, which combine multiple synthetic steps into a single operation, offer significant advantages in terms of efficiency and sustainability. While specific one-pot syntheses for this compound itself are not extensively detailed in the provided context, the concept has been applied to the transformation of cotarnine into more complex structures. For instance, one-pot transformations of cotarnine into acyl-substituted dihydrobenz rsc.orgazepines have been reported. researchgate.net These methods highlight the potential for developing streamlined syntheses of cotarnine precursors.

Advanced Chemical Reactivity and Derivatization

The chemical reactivity of this compound, particularly its iminium moiety, makes it a valuable intermediate for the synthesis of diverse heterocyclic compounds.

Copper-Catalyzed Domino Reactions with Activated Alkynes

A significant area of research has focused on the copper-catalyzed domino reactions of this compound with activated alkynes. These reactions lead to the formation of fused tetracyclic pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which are of interest for their potential biological activities. iucr.org

The reaction mechanism involves a sequence of transformations initiated by the nucleophilic addition of a copper(I) acetylide to the iminium carbon of this compound. This is followed by an intramolecular cycloaddition and subsequent aromatization to yield the final functionalized pyrrole (B145914) ring. nih.gov

One specific example is the reaction between this compound and acetylacetylene, catalyzed by copper(I) iodide in dichloromethane (B109758) at a low temperature (256 K). iucr.orgnih.gov This domino reaction produces a complex tetracyclic product, 1-(2-acetyl-11-methoxy-5,6-dihydro rsc.orgCurrent time information in Bangalore, IN.dioxolo[4,5-g]pyrrolo[2,1-a]isoquinolin-1-yl)propan-2-one, in a 28% isolated yield after purification. iucr.org The structure of this product features an envelope-shaped 1,3-dioxole (B15492876) ring and a twist-boat dihydropyridine (B1217469) ring. iucr.orgresearchgate.net

This synthetic approach demonstrates the utility of this compound as a building block for generating molecular diversity and accessing complex alkaloid-like structures. iucr.orgnih.gov

| Reactants | Catalyst | Solvent/Conditions | Product | Yield (%) |

| This compound, Acetylacetylene | Copper(I) iodide | Dichloromethane, 256 K, Triethylamine (B128534) | Fused tetracyclic pyrroloisoquinoline derivative | 28 |

Formation of Pyrrolo[2,1-a]isoquinoline Derivatives

A notable method involves the copper(I)-catalyzed domino reaction of this compound with activated alkynes. iucr.org For instance, the reaction with acetylacetylene in the presence of copper(I) iodide and triethylamine yields functionalized pyrrolo[2,1-a]isoquinoline derivatives. iucr.org This approach allows for the one-pot formation of the pyrrole ring and its subsequent functionalization. iucr.org The resulting fused tetracyclic system contains a pyrrole ring, a 1,3-dioxole ring, a dihydropyridine ring, and a benzene (B151609) ring. iucr.org

Table 1: Synthesis of a Pyrrolo[2,1-a]isoquinoline Derivative

| Reactants | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| This compound, Acetylacetylene | Copper(I) iodide | Triethylamine | Dichloromethane | 256 K to RT | 28% | iucr.org |

Mechanistic Insights into Nucleophilic Addition, Cycloaddition, and Aromatization

The formation of the pyrrolo[2,1-a]isoquinoline skeleton from this compound and an activated alkyne proceeds through a sequential mechanism:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a copper acetylide, formed in situ from the alkyne and copper(I) iodide, on the electrophilic iminium carbon of this compound.

Cycloaddition: The resulting intermediate then undergoes an intramolecular cyclization, leading to the formation of the pyrrole ring.

Aromatization: The final step involves aromatization to yield the stable pyrrolo[2,1-a]isoquinoline derivative. This process is facilitated by the elimination of a molecule, and aprotic solvents like dichloromethane are known to favor this aromatization step.

Sequential Azido-Ugi and Alkyne-Induced Ring-Expansion Reactions

This compound is also a key starting material in multicomponent reactions for the synthesis of more complex, ring-expanded heterocyclic systems. researchgate.netthieme-connect.com

Synthesis of Tetrazole-Fused Benzazocines

A powerful strategy for the synthesis of tetrazole-fused benzazocines involves a sequential azido-Ugi and alkyne-induced ring-expansion reaction. researchgate.netthieme-connect.com This process begins with the reaction of this compound, an isocyanide, and sodium azide (B81097) in a mixture of water and methanol (B129727) at room temperature. thieme-connect.com This azido-Ugi reaction yields an isoquinoline-tetrazole intermediate. thieme-connect.com Subsequent treatment of this intermediate with a terminal alkyne induces an 8-endo-dig cyclization, which expands the isoquinoline (B145761) core to a benzazocine system.

Table 2: Synthesis of Isoquinoline-Tetrazoles via Azido-Ugi Reaction

| Isonitrile | Reaction Time | Yield | Reference |

| Cyclohexyl isocyanide | 19 h | 51% | thieme-connect.com |

| Various isocyanides | 18-24 h | 52-79% | thieme-connect.com |

Multicomponent Reaction Protocols for Ring-Expanded Products

The synthesis of these pharmacologically relevant tetrazolyl-substituted benzazocines can be achieved through a one-pot, multicomponent reaction protocol. researchgate.netthieme-connect.com This streamlined approach enhances the efficiency of generating molecular diversity for drug discovery programs. The process combines the initial azido-Ugi reaction with the subsequent alkyne-induced ring expansion in a single operational sequence. thieme-connect.com For instance, after the formation of the isoquinoline-tetrazole, the addition of alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, or acetyl acetylene, followed by stirring at a slightly elevated temperature, affords the corresponding benzazocine-tetrazoles. thieme-connect.com

Synthesis of Thio-Cotarnine Analogues

The introduction of sulfur-containing functionalities into the cotarnine scaffold opens up new avenues for creating analogues with potentially novel biological activities.

Metal-Free and Base-Free Conditions for C–S Coupling

A significant advancement in the synthesis of thio-cotarnine derivatives is the development of a metal-free and base-free C–S coupling method. rsc.orgrsc.org This approach provides a greener and more economical route to sulfur-based tetrahydroisoquinolines. rsc.org The reaction involves the direct coupling of cotarnine with various aryl and alkyl thiols. rsc.org This method is not only efficient, with high yields obtained in short reaction times (5–30 minutes), but also allows for gram-scale synthesis. rsc.org The products can be easily isolated by simple filtration, avoiding extensive work-up procedures. rsc.orgresearchgate.net This protocol has been successfully applied to both cotarnine and bromo-cotarnine derivatives, demonstrating its versatility. rsc.org

Acyl and Amino Acid Conjugated Derivatives

The modification of cotarnine through acylation and conjugation with amino acids opens avenues to new derivatives with potentially enhanced biological properties.

A highly efficient, one-pot procedure for synthesizing acyl derivatives of cotarnine has been established by reacting cotarnine with acyl/aryl ketones. researchgate.netresearchgate.net This method is notable for being metal-free and base-free, proceeding at room temperature in green solvents like methanol. researchgate.netorgsyn.org The reaction is highly chemoselective and scalable, with products often precipitating directly from the reaction mixture, allowing for isolation by simple filtration without extensive work-up. researchgate.netorgsyn.org

In a typical procedure, cotarnine is dissolved in methanol, to which an equimolar amount of an aryl ketone, such as acetophenone (B1666503), is added. researchgate.netorgsyn.org A precipitate of the acyl derivative, 2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro- researchgate.netCurrent time information in Bangalore, IN.dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethan-1-one, forms within minutes. researchgate.netorgsyn.org This reaction has been demonstrated on a gram scale, affording excellent yields. orgsyn.orgresearchgate.net For instance, the reaction of 20 mmol of cotarnine with 20 mmol of acetophenone in methanol yields the product in 86% yield. orgsyn.orgorgsyn.org

Amino acid conjugates of cotarnine have been synthesized as part of a strategy to develop novel therapeutic agents. nih.govresearchgate.netnih.gov The synthesis is a multi-step process that typically begins with noscapine, the natural precursor to cotarnine. nih.govacs.org

The synthetic route involves the following key steps:

Cotarnine (2) Synthesis : Cotarnine is first produced from noscapine via an oxidative degradation process using nitric acid. nih.govacs.org

Hydrocotarnine (B1197335) (7) Formation : The resulting cotarnine undergoes dehydration with trifluoroacetic acid (TFA), followed by reduction with sodium borohydride (B1222165) (NaBH₄) to yield hydrocotarnine. nih.govacs.org

N-Demethylation : The hydrocotarnine is then N-demethylated using hydrogen peroxide (H₂O₂) and ferrous sulfate (B86663) (FeSO₄·7H₂O) to produce the secondary amine intermediate (8). nih.govacs.org

Amino Acid Coupling : The N-demethylated intermediate is coupled with N-Boc-protected amino acids (e.g., N-Boc-tryptophan). This coupling is facilitated by a reagent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.govacs.org

Deprotection : Finally, the tert-butyloxycarbonyl (Boc) protecting group is removed using HCl in isopropyl alcohol to yield the desired cotarnine-amino acid conjugate, for example, cotarnine-tryptophan (10i). nih.govacs.org

This strategic conjugation at the nitrogen atom (position 6) has been shown to produce derivatives with significantly different properties compared to the parent compound. nih.govresearchgate.net

Formation of Mannich Products from Cotarnine Halide Salts

The Mannich reaction is a three-component condensation that produces a β-amino-carbonyl compound, known as a Mannich base. orgoreview.comwikipedia.org It typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. orgoreview.comwikipedia.org

In the context of cotarnine chemistry, a complementary two-step procedure starting from cotarnine halide salts can be used to generate Mannich products in good yields. researchgate.netacs.org Cotarnine halide salts exist in the electrophilic iminium ion form, which is a key intermediate in the Mannich reaction. wikipedia.orgmcmaster.ca This pre-formed iminium ion can react with a C-H acidic compound (a nucleophile), such as an aryl ketone, in a process analogous to the second step of the Mannich reaction. researchgate.netwikipedia.org This approach offers an alternative to the direct one-pot synthesis of acyl derivatives and has been successfully applied to synthesize a variety of noscapine-inspired analogues. researchgate.netacs.org The use of halide salts can influence the reaction pathway and is a key consideration in organocatalysis, where such salts can sometimes act as inhibitors. chemrxiv.org

Reactions with Bifunctional Nucleophiles (e.g., NH- and CH-acids)

Cotarnine readily reacts with a range of bifunctional nucleophiles, including NH-acids and CH-acids, to produce 1-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) systems. researchgate.net Examples of these nucleophiles include pyrazole (B372694) derivatives and 1,3-dicarbonyl compounds. researchgate.netmolaid.com The nature of the resulting product depends on the structure of the nucleophile and the specific reaction conditions employed. For instance, with bifunctional pyrazole nucleophiles, substitution can occur at the N-atom, a methyl group, or an acyl group. researchgate.net Similarly, reactions with 1,3-diketones can lead to substitution at the terminal methyl group. researchgate.net These reactions underscore the versatility of cotarnine as an electrophile for creating complex heterocyclic structures through reactions with various carbon and nitrogen nucleophiles. researchgate.netlibretexts.org

Optimization of Synthetic Pathways and Reaction Conditions

Significant efforts have been directed toward optimizing the synthetic pathways for cotarnine derivatives to improve yields, reduce waste, and enhance scalability.

For the synthesis of sulfur-based tetrahydroisoquinolines , optimization involved a systematic study of solvents and temperature. The finding that methanol at 0 °C facilitates a rapid (5-30 minutes) and high-yield (81-96%) reaction represents a major improvement, creating a greener and more efficient protocol. rsc.org The ease of product isolation via precipitation further enhances the practicality of this method. rsc.org

The preparation of acyl derivatives has been optimized by adopting a metal-free, base-free, one-pot reaction in green solvents at room temperature. researchgate.netorgsyn.org This approach is highly atom-economical and avoids the need for catalysts or harsh conditions, making it environmentally benign and suitable for large-scale synthesis. orgsyn.org The reaction's success on a gram scale with yields exceeding 85% highlights its efficiency. orgsyn.orgorgsyn.org

For the synthesis of cotarnine itself from noscapine, optimization strategies focus on mitigating the formation of by-products like hemipinic acid, which can result from over-oxidation. Key optimization parameters include careful control of reaction kinetics by monitoring nitric acid concentration and maintaining a specific temperature range (e.g., 25–40°C) to limit side reactions.

Catalyst Screening and Dependency in Domino Reactions

Research into the synthesis of pyrrolo[2,1-a]isoquinoline derivatives via a domino reaction between this compound and activated alkynes has highlighted the critical role of the catalyst. In these transformations, a copper(I) catalyst is essential for the initial nucleophilic addition of the alkyne to the iminium carbon of this compound. researchgate.net

Key Research Findings:

Copper(I) Iodide as a Promoter: Copper(I) iodide (CuI) has been identified as an effective catalyst for the domino reaction between this compound and acetylacetylene. researchgate.net It enhances both the rate of the reaction and its regioselectivity, facilitating the cascade of nucleophilic addition, intramolecular cyclization, and aromatization to form the final tetracyclic pyrroloisoquinoline product. researchgate.net

Catalyst Dependency: The dependency on the copper(I) catalyst is a defining feature of this reaction, as it activates the alkyne to form a copper(I) acetylide, which then attacks the electrophilic iminium carbon of this compound.

Screening for Other Transformations: While copper is crucial for alkyne-based domino reactions, catalyst screening for other transformations involving cotarnine is also a key strategy. For instance, in the context of synthesizing cotarnine itself via oxidation, screening transition metals like iron(III) (Fe³⁺) is proposed as a method to achieve selective oxidation and prevent side reactions. Broader studies on domino reactions emphasize the importance of catalyst screening, where various catalysts and additives can be tested to optimize yield and control stereoselectivity. nih.govdiva-portal.org

| Reaction Type | Catalyst Screened/Used | Effect | Reference |

|---|---|---|---|

| Domino Reaction with Activated Alkynes | Copper(I) Iodide (CuI) | Enhances reaction rates and regioselectivity. Essential for the formation of pyrrolo[2,1-a]isoquinoline derivatives. | researchgate.net |

| Oxidative Synthesis of Cotarnine | Transition Metals (e.g., Fe³⁺) | Proposed for screening to achieve selective oxidation and limit by-products. | |

| General Domino Reactions (Concept) | Palladium Catalysts, Urea-derived Organocatalysts | Used to catalyze various cascade reactions; choice of catalyst and additives is crucial for enantiofacial control and selectivity. | nih.govdiva-portal.org |

Solvent Effects on Reaction Outcomes and Selectivity

The solvent in which a reaction is conducted is not merely an inert medium but an active participant that can profoundly influence reaction rates, pathways, and selectivity. In the chemical transformations of this compound, solvent choice is a critical parameter for achieving desired outcomes.

Key Research Findings:

Domino Reactions: In the copper-catalyzed domino reaction of this compound with alkynes, the polarity of the solvent plays a significant role. Aprotic solvents, such as dichloromethane (CH₂Cl₂), are reported to favor the final aromatization step that yields the stable pyrrole ring. Conversely, protic solvents have the potential to engage in side reactions, possibly by interacting with intermediates in the catalytic cycle, which can diminish the yield of the desired product.

Synthesis of Thio-cotarnine Analogues: The synthesis of thio-cotarnine analogues through the reaction of cotarnine with thiophenol demonstrates a strong solvent dependency. Initial experiments at room temperature without a base showed no product formation in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), acetonitrile (B52724) (CH₃CN), or water (H₂O). rsc.org The use of ethanol as a solvent under the same conditions resulted in a modest 20% yield of the coupled product, indicating its unique ability to facilitate this particular reaction. rsc.org

General Principles: The observed solvent effects align with general principles of physical organic chemistry. Polar solvents are known to stabilize ionic intermediates, which can be crucial in multi-step reaction mechanisms. libretexts.orglibretexts.org Polar protic solvents, with their hydrogen-bonding capabilities, can stabilize both anions and cations, while polar aprotic solvents are effective at stabilizing cations but less so for anions. libretexts.orglibretexts.org This differential stabilization can be exploited to direct a reaction toward a specific pathway and enhance selectivity. numberanalytics.com

| Reaction | Solvent | Outcome | Reference |

|---|---|---|---|

| Domino Reaction with Alkynes | Aprotic (e.g., CH₂Cl₂) | Favors aromatization to the desired pyrrole ring product. | |

| Protic Solvents | May lead to competing side reactions. | ||

| Reaction with Thiophenol (No Base) | THF, DCM, CH₃CN, H₂O | No desired coupled product observed. | rsc.org |

| Ethanol | 20% yield of the desired product. | rsc.org |

Mitigation of By-Product Formation (e.g., Hemipinic Acid)

A significant challenge in the synthesis of cotarnine, which is often prepared through the oxidative degradation of the natural alkaloid noscapine, is the formation of unwanted by-products. rsc.orgresearchgate.net Among these, hemipinic acid is a common impurity that arises from the over-oxidation of intermediates. zenodo.orghenriettes-herb.com

The synthesis of cotarnine from narcotine involves the cleavage of the parent molecule into cotarnine and opianic acid. henriettes-herb.com Further oxidation of intermediates can lead to hemipinic acid. zenodo.orghenriettes-herb.com Preventing this over-oxidation is crucial for obtaining pure cotarnine.

Key Research Findings:

Control of Reaction Kinetics: A primary strategy to minimize the formation of hemipinic acid and other oxidation by-products is the strict control of reaction conditions. When using nitric acid for the oxidation of noscapine, careful management of the acid concentration and reaction temperature is essential. Maintaining the temperature within a specific range, for example, 25–40°C, can limit the extent of side reactions and favor the desired oxidative cleavage.

Selective Oxidation: The choice of oxidizing agent and catalyst can also influence the product distribution. While strong oxidants like nitric acid or manganese dioxide with sulfuric acid are effective for the main reaction, they can also promote over-oxidation. henriettes-herb.com Screening for milder or more selective catalyst systems, such as those based on transition metals like Fe³⁺, has been proposed as a way to improve the selectivity of the oxidation process and reduce by-product formation.

Reaction Monitoring: The use of in-situ analytical techniques, such as Raman spectroscopy, can be employed to track the formation of intermediates and products in real-time. This allows for precise control over the reaction, enabling it to be stopped once the formation of the desired product is maximized and before significant by-product formation occurs.

Yield Optimization and Scalability of Synthesis Protocols

Optimizing reaction yields and ensuring that synthetic protocols are scalable are critical for the practical application of this compound in further chemical synthesis. Research has focused on developing efficient, high-yielding, and scalable methods for its preparation.

Key Research Findings:

Oxidation of Tetrahydroisoquinoline Derivatives: An efficient and scalable method for preparing cotarnine involves the oxidation of an 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline precursor. Using iodine as the oxidizing agent in an alcoholic solvent at a moderate temperature (75°C) provides a high yield of 91% for the oxidation step. This method is noted for its efficiency and high purity, with a lower yield of around 55% observed when bromine is used instead of iodine.

Synthesis from Noscapine: The oxidative degradation of the readily available alkaloid noscapine remains a common and scalable route. rsc.org Protocols have been developed to perform this synthesis at the gram scale, demonstrating its viability for producing significant quantities of cotarnine. rsc.orgresearchgate.net One procedure involves the oxidation of noscapine with nitric acid, where careful control of heating leads to the precipitation of the product. researchgate.net

Scalable One-Pot Reactions: For transformations starting from cotarnine, a one-pot procedure involving the reaction of cotarnine with acyl/aryl ketones in environmentally friendly ("green") solvents has been developed. acs.org This method is highly chemoselective and can be performed on a multi-gram scale. A key advantage is the ease of product isolation, which often involves simple filtration without the need for extensive workup, making it highly efficient and scalable. acs.org

| Synthetic Protocol | Starting Material | Key Reagents/Conditions | Yield | Scalability Notes | Reference |

|---|---|---|---|---|---|

| Oxidation | 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline | Iodine, Potassium Acetate, Ethanol, 75°C | 91% (for oxidation step) | Described as efficient and scalable with high purity. | |

| Oxidative Degradation | (S,R)-Noscapine | Nitric Acid (HNO₃) | Good Yield | Demonstrated at gram scale. | rsc.orgresearchgate.net |

| C(sp³)-H Bond Activation | Cotarnine and Acyl/Aryl Ketones | "Green" Solvents, Room Temp., Base-free | Excellent Yields | Can be performed on a multi-gram scale; pure products isolated by simple filtration. | acs.org |

Structural Characterization and Conformational Analysis in Research

Spectroscopic Analysis of Cotarnine (B190853) Chloride and its Derivatives (e.g., NMR, HRMS, IR)

Spectroscopic methods are fundamental to the structural elucidation of cotarnine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide complementary information to confirm molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to define the connectivity of atoms. Studies on cotarnine and its derivatives provide detailed spectral data. For instance, the ¹H NMR spectrum of the cotarnine free base shows characteristic signals for its methoxy (B1213986) and methyl groups, as well as protons on the tetrahydroisoquinoline ring system. orgsyn.org Similarly, ¹³C NMR provides carbon chemical shift data essential for structural confirmation. orgsyn.org The synthesis of various cotarnine derivatives, such as those conjugated with amino acids or reacted with acetophenones, is routinely confirmed using both ¹H and ¹³C NMR. acs.orgorgsyn.org

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact mass and elemental composition of cotarnine and its derivatives. For the cotarnine free base, HRMS analysis provides an observed mass that closely matches the calculated value for its protonated form [M-OH]⁺, confirming its molecular formula. orgsyn.org In the characterization of new thio-cotarnine analogues and amino acid conjugates, HRMS is employed to verify the successful synthesis and determine the precise molecular weight of the resulting compounds. acs.orgnih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of cotarnine shows characteristic absorption bands corresponding to C-H, C-O, and aromatic ring vibrations. orgsyn.org Historical studies have also utilized IR spectroscopy to investigate the structural forms of cotarnine in different solvents, noting the absence of a C=O absorption band, which provides evidence against the prevalence of the open-chain aldehyde-amine tautomeric form. mcmaster.ca In the synthesis of cotarnine precursors, IR spectra are used to track the transformation of functional groups. google.comgoogle.com

| Technique | Compound | Key Findings / Data | Source(s) |

|---|---|---|---|

| ¹H NMR | Cotarnine (free base) | (600 MHz, CDCl₃) δ: 2.33–2.36 (m, 1H), 2.59 (s, 3H), 2.60–2.64 (m, 1H), 2.84–2.91 (m, 1H), 3.06 (td, J =11.5, 4.2 Hz, 1H), 4.04 (s, 3H), 5.41 (s, 1H), 5.88 (s, 2H), 6.31 (s, 1H) | orgsyn.org |

| ¹³C NMR | Cotarnine (free base) | (150 MHz, CDCl₃) δ: 29.0, 41.1, 43.6, 59.8, 79.2, 100.9, 102.7, 122.5, 129.0, 134.2, 140.6, 149.1 | orgsyn.org |

| HRMS (ESI) | Cotarnine (free base) | [M-OH]⁺: Calculated 220.0968, Found 220.0967 | orgsyn.org |

| IR (neat, ATR) | Cotarnine (free base) | ν (cm⁻¹): 3082, 2953, 2870, 1617, 1477, 1445, 1261, 1091, 1036, 982, 970, 932, 791 | orgsyn.org |

| HRMS | Thio-cotarnine derivatives | Spectral analysis revealed that the C–S bond was weak and fragmented during ionization. | rsc.org |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This technique has been applied to several complex derivatives of cotarnine, providing definitive proof of their structure and revealing key conformational details.

For example, the structure of 1-(2-acetyl-11-methoxy-5,6-dihydro nih.govdioxolo[4,5-g]pyrrolo[2,1-a]isoquinolin-1-yl)propan-2-one, a product synthesized from a domino reaction involving cotarnine chloride, was unequivocally established by an X-ray diffraction study. nih.goviucr.org This analysis detailed the fused tetracyclic system and the precise conformation of its constituent rings. nih.goviucr.org Similarly, the structure of a novel thio-cotarnine derivative, 4-methoxy-6-methyl-5-(phenylthio)-5,6,7,8-tetrahydro- nih.gov-dioxolo[4,5-g]isoquinoline, was confirmed through single-crystal X-ray diffraction. rsc.org

In another study, the reaction of this compound with an isonitrile and sodium azide (B81097) yielded a spiro compound whose structure was confirmed by X-ray analysis. semanticscholar.org The study provided specific details about the distorted "sofa" conformation of the tetrahydropyridine (B1245486) ring within the spiro system. semanticscholar.org These studies highlight the power of X-ray diffraction in validating reaction pathways and providing precise geometric parameters for newly synthesized molecules derived from cotarnine. rsc.orgnih.govsemanticscholar.org

| Derivative Type | Key Structural Findings | Source(s) |

|---|---|---|

| Pyrrolo[2,1-a]isoquinoline (B1256269) derivative | Confirmed a fused tetracyclic system. The 1,3-dioxole (B15492876) ring has an envelope conformation, and the central dihydropyridine (B1217469) ring adopts a twist-boat conformation. | nih.goviucr.org |

| Thio-cotarnine derivative | Unambiguously established the structure of 4-methoxy-6-methyl-5-(phenylthio)-5,6,7,8-tetrahydro- nih.gov-dioxolo[4,5-g]isoquinoline. | rsc.org |

| Spiro-tetrazolyl-isoquinoline derivative | Confirmed the spirocyclic structure and revealed a slightly distorted "sofa" conformation for the tetrahydropyridine ring. | semanticscholar.org |

| Alkynated tetrahydroisoquinoline derivative | The structure of 1-(3-hydroxypropyn-1-yl)-2-methyl-6,7-methylenedioxy-8-methoxy-1,2,3,4-tetrahydroisoquinoline was proven by X-ray structure analysis. | researchgate.net |

Conformational Features of the Tetrahydroisoquinoline Core and Derived Systems

The tetrahydroisoquinoline (THIQ) scaffold is not planar and can adopt various shapes or conformations, which are often described as poses that molecules can adopt due to single bond rotations. ic.ac.uk The specific conformation of the THIQ core in cotarnine and its derivatives is influenced by its substituents and the surrounding chemical environment.

X-ray diffraction studies on cotarnine derivatives have provided direct insight into these conformational features. In a pyrrolo[2,1-a]isoquinoline system derived from this compound, the central six-membered dihydropyridine ring was found to exist in a "twist-boat" conformation. nih.goviucr.org In a different spirocyclic derivative, the tetrahydropyridine ring adopted a "sofa" conformation. semanticscholar.org These findings demonstrate the conformational flexibility of the core ring system, which can be distorted into different low-energy arrangements depending on the constraints imposed by fused rings or bulky substituents.

The conformation is a result of a balance of forces, including steric effects (repulsion between atoms) and stereoelectronic effects (interactions between orbitals). ic.ac.uk For instance, in halogenated pyran systems, 1,3-diaxial repulsion between substituents can lead to deviations in the ring's torsion angles. beilstein-journals.org Similar principles apply to the cotarnine core, where interactions between substituents on the THIQ ring system dictate the most stable three-dimensional structure.

Investigating Tautomeric Forms and Hydration States Affecting Research Data

The interpretation of experimental data for cotarnine is complicated by its existence in multiple forms, including tautomers and hydrates. drugfuture.com Cotarnine is known to be tautomeric, existing in equilibrium between different structural isomers. drugfuture.com

Research has shown that cotarnine can exist in at least three potential forms: an ionic iminium form, a non-ionic carbinolamine form (often called a pseudobase), and an open-chain amino-aldehyde form. mcmaster.ca The equilibrium between the cyclic carbinolamine and the quaternary iminium hydroxide (B78521) form is particularly significant and is influenced by the polarity of the solvent. mcmaster.ca In non-polar solvents, the non-ionic pseudobase is favored, while in polar solvents, the ionic form predominates. mcmaster.ca Spectroscopic evidence, particularly the absence of a carbonyl (C=O) stretch in the IR spectrum, suggests that the open-chain amino-aldehyde form is not a major species in the equilibrium. mcmaster.ca

Furthermore, this compound is typically a dihydrate, appearing as a light-yellow powder that is deliquescent, meaning it readily absorbs moisture from the air. drugfuture.com This hydration state can affect research data. The degree of hydration can vary between batches, leading to differences in molecular weight, which must be accounted for when preparing solutions of a specific concentration. hodoodo.com X-ray powder diffraction studies on the cotarnine free base have also shown variations in patterns, potentially due to differences in hydration states between samples. unodc.org

Preclinical Biological Activities and Molecular Mechanisms of Action

Modulation of Smooth Muscle Tone and Hemostatic Mechanisms

Cotarnine (B190853) chloride demonstrates notable effects on the vascular system and blood components, contributing to its hemostatic properties.

Vasoconstrictive Effects in Preclinical Models

Preclinical studies have established that cotarnine chloride possesses vasoconstrictive properties. biosynth.com This action is primarily attributed to its ability to contract smooth muscle fibers within the blood vessels, leading to a reduction in blood flow. biosynth.com This mechanism is a key contributor to its hemostatic effect, aiding in the control of bleeding. biosynth.com The compound's ability to increase the tone of smooth muscles, particularly in the uterus, has also been noted. The regulation of smooth muscle tone is a complex process involving various ion channels. frontiersin.org For instance, the activation of chloride (Cl⁻) channels in smooth muscle cells can lead to membrane depolarization and subsequent contraction. nih.govics.org While the specific channels targeted by this compound require further elucidation, its impact on smooth muscle contraction is a well-documented aspect of its preclinical profile.

Formation of Covalent Bonds with Blood Vessel Fibers (in vitro/ex vivo studies)

In vitro and ex vivo studies have suggested that this compound can form covalent bonds with the fibers of blood vessels. This interaction is believed to contribute to its hemostatic action by physically reinforcing the site of vascular injury. The formation of covalent bonds between a substance and biological fibers can provide a stable and durable seal, effectively stopping hemorrhage. google.comgoogle.com This mechanism, combined with its vasoconstrictive and anti-platelet aggregation effects, provides a multi-faceted approach to hemostasis.

Anti-inflammatory Pathways

In addition to its hemostatic properties, this compound exhibits anti-inflammatory activity.

Inhibition of Enzymes in Arachidonic Acid Conversion to Prostaglandins (B1171923)

The anti-inflammatory effects of this compound are attributed to its ability to inhibit enzymes involved in the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. nih.govclinref.com The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. cvphysiology.comnih.gov By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory prostaglandins, thereby mitigating the inflammatory process. This mechanism of action is characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). cvphysiology.com

Antitumor and Antiproliferative Research

Cotarnine, the core structure of this compound, has been investigated for its potential antitumor and antiproliferative activities. researchgate.netnih.gov Research has explored the synthesis and evaluation of various cotarnine derivatives for their efficacy against cancer cells. researchgate.netnih.govacs.orgresearchgate.net

One study focused on the synthesis of twenty amino acid-conjugated derivatives of cotarnine and their evaluation against 4T1 mammary carcinoma cells. researchgate.netnih.gov The results indicated that these derivatives exhibited significant antiproliferative effects. researchgate.netnih.gov For instance, the cotarnine-tryptophan derivative (10i) showed a potent IC50 value of 54.5 μM, which was considerably more potent than the parent compound cotarnine (IC50 = 575.3 μM). researchgate.netnih.govacs.org Further investigations, including Annexin V and propidium (B1200493) iodide staining, demonstrated that these derivatives induced apoptosis in cancer cells. nih.gov In a murine model of 4T1 mammary carcinoma, a noscapine (B1679977)–tryptophan conjugate, which shares a structural relationship with cotarnine derivatives, effectively inhibited tumor growth. nih.gov The proposed mechanism for the antitumor effects of these compounds involves the induction of apoptosis and the inhibition of tumor cell proliferation.

Antiproliferative Activity of Cotarnine and its Derivatives against 4T1 Mammary Carcinoma Cells

| Compound | IC50 (μM) |

|---|---|

| Cotarnine | 575.3 researchgate.netnih.govacs.org |

| Cotarnine-tryptophan (10i) | 54.5 researchgate.netnih.govacs.org |

| Noscapine | 215.5 researchgate.netnih.govacs.org |

| Noscapine-phenylalanine (6h) | 11.2 researchgate.netnih.govacs.org |

| Noscapine-tryptophan (6i) | 16.3 researchgate.netnih.govacs.org |

In Vitro Antiproliferative Activity against Cancer Cell Lines

This compound has demonstrated notable antiproliferative activity against a range of cancer cell lines in laboratory settings. While cotarnine itself shows weak anticancer efficacy, its derivatives have exhibited significantly improved potency. researchgate.netresearchgate.net

Analysis of the antiproliferative activity of a cotarnine-tryptophan conjugate (10i) against 4T1 mammary carcinoma tumor cells revealed an IC50 value of 54.5 µM. researchgate.netresearchgate.net This indicates a substantially greater potency when compared to the parent compound, cotarnine, which had an IC50 of 575.3 µM. researchgate.netresearchgate.net

Furthermore, derivatives of cotarnine have shown improved inhibition of proliferation in other human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and lung adenocarcinoma (A549) cells, when compared to the natural alkaloid noscapine. researchgate.netbrieflands.comnih.govjournalagent.com

Table 1: In Vitro Antiproliferative Activity of Cotarnine and its Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cotarnine | 4T1 | 575.3 researchgate.netresearchgate.net |

| Cotarnine-tryptophan (10i) | 4T1 | 54.5 researchgate.netresearchgate.net |

| Noscapine | 4T1 | 215.5 researchgate.net |

| Noscapine-phenylalanine (6h) | 4T1 | 11.2 researchgate.net |

| Noscapine-tryptophan (6i) | 4T1 | 16.3 researchgate.net |

Induction of Apoptosis in Cancer Cells

The antiproliferative effects of cotarnine derivatives are closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This has been demonstrated through established laboratory techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis. researchgate.netnih.govspringernature.comresearchgate.netnih.govresearchgate.net

In early apoptosis, a cell membrane phospholipid called phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. nih.govspringernature.com Propidium iodide is a fluorescent agent that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. nih.govspringernature.comresearchgate.net

Studies have shown that a cotarnine-tryptophan conjugate (10i), along with noscapine-amino acid conjugates, exhibited improved apoptotic activity compared to their parent compounds, noscapine and cotarnine. researchgate.netresearchgate.net This was confirmed by Annexin V and propidium iodide staining followed by flow cytometry. researchgate.netresearchgate.net

Microtubule Dynamics Modulation and Tubulin Binding Studies

The mechanism underlying the cell cycle arrest induced by cotarnine derivatives involves their interaction with microtubules, which are dynamic protein filaments essential for various cellular processes, including mitosis. acs.orgnih.gov

Microtubules are polymers of αβ-tubulin heterodimers. nih.govplos.org Their dynamic nature, characterized by phases of polymerization and depolymerization, is crucial for the proper formation and function of the mitotic spindle. nih.govharvard.edu

Compounds that disrupt microtubule dynamics are potent anticancer agents. nih.govnih.gov Cotarnine derivatives are believed to act as microtubule-destabilizing agents. acs.org Western blot analysis has shown that treatment of cancer cells with these compounds leads to an accumulation of tubulin in the soluble fraction, which is indicative of microtubule depolymerization. acs.org This increased soluble tubulin corroborates the observed inhibition of tubulin assembly and the G2/M phase cell cycle arrest. acs.org

Impact on Hypoxia-Inducible Factor-1α (HIF-1α) Expression and Angiogenesis (in vitro studies)

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. mdpi.commedsci.org HIF-1α regulates the expression of genes involved in several processes that promote tumor survival and progression, including angiogenesis, the formation of new blood vessels. mdpi.commdpi.comdovepress.com

While the direct impact of this compound on HIF-1α expression and in vitro angiogenesis is not explicitly detailed in the provided search results, the role of HIF-1α in cancer biology is well-established. mdpi.comnih.gov HIF-1α overexpression is associated with poor prognosis in various cancers. mdpi.com It mediates angiogenesis by upregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF). mdpi.comdovepress.com Therefore, compounds that can modulate HIF-1α activity hold therapeutic promise. Further research is needed to elucidate the specific effects of this compound on the HIF-1α pathway and its downstream consequences for angiogenesis in cancer cells.

Antimicrobial Investigations

Research has indicated that derivatives of cotarnine possess antibacterial properties. Studies have shown that certain cotarnine derivatives exhibit moderate to very high activity against various pathogens, including Escherichia coli and Salmonella typhimurium.

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. While specific MIC values for this compound against E. coli and S. typhimurium are not extensively documented in the available literature, studies on its derivatives provide insight into the potential of this class of compounds. For instance, some derivatives have shown high activity with MIC values in the range of 0.23 to 0.94 mg/mL, and others have demonstrated very high activity with MICs between 0.06 and 0.47 mg/mL. One study highlighted that specific derivatives of cotarnine were particularly effective against E. coli and S. typhimurium.

Table 1: Antibacterial Activity of Selected Cotarnine Derivatives

| Compound Derivative | Target Pathogen(s) | Reported MIC Range (mg/mL) | Reported Activity Level |

| Derivative 2j | Various pathogens | 0.23-0.94 | High |

| Derivative 2d | Various pathogens | 0.06-0.47 | Very High |

| Specific Derivatives | E. coli, S. typhimurium | Not specified | Particularly Effective |

This table is based on data for cotarnine derivatives and not this compound itself.

The precise mechanism by which this compound exerts its antibacterial effects is still under investigation, but research on related isoquinoline (B145761) alkaloids suggests potential modes of action. caringsunshine.com One of the proposed mechanisms is the disruption of the bacterial cell wall and interference with cellular metabolic pathways.

Isoquinoline alkaloids, as a class, are known to interfere with the integrity of the bacterial cell. caringsunshine.com The bacterial cell wall, a crucial structure for maintaining cell shape and protecting against osmotic stress, is a primary target for many antimicrobial agents. nih.gov It is proposed that certain alkaloids can disrupt the synthesis of peptidoglycan, a key component of the bacterial cell wall. caringsunshine.com This interference can lead to a compromised cell wall structure, ultimately resulting in bacterial cell lysis and death. youtube.com

Furthermore, some alkaloids are believed to disrupt the bacterial cell membrane, which lies just inside the cell wall. nih.gov This disruption can alter membrane permeability, leading to the leakage of essential intracellular components and a breakdown of the electrochemical gradients necessary for cellular functions. nih.gov The lipophilic nature of some alkaloids may facilitate their interaction with and insertion into the lipid bilayer of the cell membrane, leading to its destabilization. frontiersin.org

While these mechanisms are proposed for the broader class of isoquinoline alkaloids, they provide a plausible framework for understanding the potential antibacterial action of this compound and its derivatives.

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidating Structural Determinants for Biological Activity

The tetrahydroisoquinoline (THIQ) nucleus of cotarnine (B190853) is a prime target for chemical modification to enhance its therapeutic properties. researchgate.net Research has shown that substitutions at various positions on this core can significantly impact biological activity. nih.govresearchgate.net While modifications at the C-5 and C-9 positions are commonly associated with cotarnine derivatives, recent studies have highlighted the importance of the C-6 position. nih.govresearchgate.netacs.org

For instance, a series of novel THIQ derivatives of both noscapine (B1679977) and cotarnine were synthesized through the conjugation of amino acids specifically at the C-6 position. nih.govacs.org This strategic modification has been shown to produce derivatives with enhanced cytotoxic properties compared to the parent compounds. nih.govacs.org Furthermore, other research has explored the introduction of amino acids at the C-9 position of the related compound noscapine, leading to the development of potential antitumor agents. nih.govacs.org These findings underscore the flexibility of the cotarnine scaffold and the potential to fine-tune its activity through precise chemical alterations at key sites.

The phthalide (B148349) moiety, a key structural component of noscapine from which cotarnine is derived, plays a nuanced role in the biological activity of these compounds. nih.gov In studies involving amino acid conjugates, the presence of the phthalide group appears to be advantageous. Noscapine-amino acid hybrids consistently demonstrate greater potency than their cotarnine-amino acid counterparts, suggesting that the phthalide moiety contributes positively to the anticancer properties of these specific conjugates. acs.org

Conversely, other research indicates that removing or modifying this moiety can also lead to enhanced activity. nih.gov Studies by Devine and co-workers involved the synthesis of a series of THIQs where the isobenzofuranone (phthalide) portion of noscapine was removed. nih.govresearchgate.net Two of these resulting compounds exhibited significantly better antimitotic activity than noscapine itself. nih.govresearchgate.net Similarly, another study confirmed that removing the keto group within the phthalide moiety is a viable strategy for improving the anticancer activity of noscapine. csic.es In a different approach, replacing the phthalide moiety with various alkynes also resulted in a new THIQ scaffold with stronger antimitotic effects on HeLa cells compared to the original noscapine. nih.govresearchgate.netacs.org This suggests that while the phthalide moiety can be beneficial in certain molecular contexts, its removal or replacement can also unlock more potent biological activity.

The conjugation of amino acids to the cotarnine and noscapine frameworks has emerged as a highly effective strategy for enhancing their anticancer potency. nih.gov A significant study involved the synthesis and evaluation of twenty different amino acid derivatives of noscapine and cotarnine, conjugated at the C-6 position. nih.govacs.orgresearchgate.net The results demonstrated a substantial increase in cytotoxicity against 4T1 mammary carcinoma tumor cells compared to the parent alkaloids. nih.govacs.org

Notably, the cotarnine-tryptophan conjugate (10i) showed an IC50 value of 54.5 µM, which is dramatically more potent than cotarnine alone (IC50 = 575.3 µM). nih.govacs.orgresearchgate.netresearchgate.net The corresponding noscapine conjugates with phenylalanine (6h) and tryptophan (6i) were even more potent, with IC50 values of 11.2 µM and 16.3 µM, respectively, compared to noscapine's IC50 of 215.5 µM. nih.govacs.orgresearchgate.netresearchgate.net These findings clearly indicate that conjugating specific amino acids, particularly aromatic ones like tryptophan and phenylalanine, can dramatically increase the potency of these compounds. acs.orgmdpi.com Furthermore, in a murine cancer model, the noscapine-tryptophan conjugate proved to be the most effective at inhibiting tumor growth, highlighting the potential of this approach to improve therapeutic outcomes. acs.orgresearchgate.net

Table 1: In Vitro Cytotoxicity of Amino Acid Conjugates

Data sourced from a study on the antiproliferative activity of cotarnine and noscapine derivatives against 4T1 mammary carcinoma cells. nih.govacs.org

Beyond amino acid conjugation, other chemical modifications, such as the introduction of alkynyl and thio- groups, have been explored to create novel cotarnine analogues. Researchers have synthesized derivatives by replacing the phthalide moiety of noscapine with different alkynes, yielding a tetrahydroisoquinoline scaffold with enhanced antimitotic effects. researchgate.netacs.org Another study demonstrated that introducing an alkyne at the C-6 position of the isoquinoline (B145761) moiety, combined with the removal of the keto group in the phthalide ring, resulted in a derivative with seventeen-fold higher potency than noscapine. csic.es

The development of thio-derivatives of cotarnine represents another promising avenue. A convenient and efficient method for the C-S coupling of cotarnine with various aryl and alkyl thiols has been developed under base- and metal-free conditions. rsc.org This research has led to the synthesis of thioether derivatives of cotarnine at a gram scale. rsc.org An acyl derivative of cotarnine, identified as S-18, was found to inhibit MTP18, a protein whose inhibition can enhance chemotherapeutic efficacy. rsc.org These studies highlight the versatility of the cotarnine core for creating diverse analogues with significant biological potential.

Computational Chemistry and Molecular Modeling

Computational techniques, particularly molecular docking, are invaluable tools for predicting and understanding the interactions between ligands like cotarnine derivatives and their protein targets. These methods provide insights that correlate with and help explain experimental findings.

Molecular docking simulations have been crucial in elucidating the mechanism behind the enhanced anticancer activity of cotarnine and noscapine derivatives. acs.org Tubulin, a key protein involved in cell division, is a known target for noscapine. nih.gov Docking studies were performed to investigate the binding affinity of the highly potent amino acid conjugates with tubulin. acs.org

The results showed a strong correlation between the experimental cytotoxicity (IC50 values) and the computationally predicted binding energies. acs.org The most active compounds—noscapine-phenylalanine (6h), noscapine-tryptophan (6i), and cotarnine-tryptophan (10i)—exhibited significantly higher binding affinities to tubulin than the parent compounds. acs.org For example, cotarnine-tryptophan had a binding energy of -7.9 kcal/mol, a marked improvement over noscapine's -5.3 kcal/mol. acs.org Analysis of the ligand-protein complexes revealed that these strong interactions are stabilized by a combination of hydrogen bonds, π-π stacking, and alkyl or π-alkyl interactions with key amino acid residues in the tubulin binding site, such as LYS B: 254, TYR A: 224, and ASN A: 206. nih.govacs.org

Table 2: Correlation of Cytotoxicity and Tubulin Binding Affinity

Data from molecular docking studies correlating the antiproliferative activity of derivatives with their binding energy to tubulin. acs.org

Compound Names Table

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Electronic Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful computational tools for studying chemical reactions and interactions in large molecular systems, such as an enzyme or a compound interacting with a biological receptor. mpg.denih.gov In the QM/MM approach, the system is partitioned into two regions. The core region, where critical electronic events like bond-forming, bond-breaking, or charge-transfer occur, is treated with high-accuracy quantum mechanics (QM). The remainder of the system, typically the larger protein and solvent environment, is described using computationally less expensive molecular mechanics (MM) force fields. mpg.denih.gov This dual approach allows for the detailed investigation of electronic phenomena in a complex biological environment, balancing accuracy with computational feasibility. nih.gov

The primary advantage of QM/MM methods is their ability to model electronic rearrangements during a chemical process. mpg.de For a compound like cotarnine chloride, this allows for the detailed study of its electronic interactions within a target's active site. Advanced QM/MM simulations can elucidate specific interactions, such as π-stacking between the aromatic rings of this compound and aromatic amino acid residues of a receptor. The electrostatic embedding scheme is a common approach in these simulations, where the electrostatic field of the MM region influences the QM calculation, providing a more realistic model of the electronic environment of the active site. mpg.de This methodology is crucial for understanding reaction mechanisms and transition states, which are often inaccessible through experimental structural analysis alone. mdpi.com

Prediction of Binding Affinities and Conformational Changes

Computational methods are instrumental in predicting how a ligand like this compound will bind to its target protein and the conformational changes that may occur upon binding. These predictions are vital for understanding the compound's mechanism of action and for guiding the design of more potent derivatives. Molecular docking is a primary technique used for this purpose. It simulates the binding of a ligand into the active site of a receptor, predicting its preferred orientation and conformation, and providing an estimate of the binding affinity. nih.gov For this compound, molecular docking has been suggested as a method to simulate its binding affinity to targets like opioid receptors.

Docking strategies can be enhanced by considering the flexibility of the protein target. Ligand binding can induce significant conformational changes in the protein. nih.govmdpi.com Advanced approaches involve using multiple protein conformations in the docking process. By allowing side chains in the active site to adopt different rotamer conformations, a more realistic and predictive model of the binding event can be generated. nih.gov This approach has been shown to improve the correlation between predicted binding energies and experimentally observed affinities. nih.gov

In studies involving derivatives of cotarnine, molecular docking has been used to correlate computational predictions with experimental results. For instance, the binding modes of cotarnine-amino acid derivatives to tubulin, a known target for the parent compound noscapine, have been investigated to understand their observed anticancer activity. nih.gov Such studies help in rationalizing the structure-activity relationship and provide a basis for designing new compounds with improved binding characteristics. nih.gov

of this compound

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For cotarnine and its derivatives, SAR studies are crucial for optimizing their therapeutic potential. By systematically modifying the cotarnine scaffold and assessing the impact on activity, researchers can identify key structural features responsible for its effects. preprints.org

Recent research has focused on synthesizing and evaluating amino acid conjugates of cotarnine to enhance anticancer properties. nih.gov In one study, various amino acid derivatives of cotarnine were synthesized and tested for their antiproliferative activity against 4T1 mammary carcinoma cells. The results showed that the nature of the conjugated amino acid significantly influenced the cytotoxic potency. nih.gov

Below is a table summarizing the in vitro anticancer activity of cotarnine and a selected derivative.

| Compound | Modification | IC₅₀ (µM) against 4T1 Cells |

|---|---|---|

| Cotarnine | Parent Compound | 575.3 nih.gov |

| Cotarnine–Tryptophan (10i) | Tryptophan conjugated to cotarnine core | 54.5 nih.gov |

The data clearly indicates that conjugating tryptophan to the cotarnine core (compound 10i) resulted in a more than 10-fold increase in potency compared to the parent compound, cotarnine. nih.gov This finding highlights the significant potential of amino acid derivatization as a strategy to improve the anticancer activity of the cotarnine scaffold. Computational studies, such as molecular docking, were employed to further understand these experimental observations, suggesting a good correlation between the predicted binding to targets like tubulin and the measured biological activity. nih.gov

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a fundamental technique for the separation and analysis of chemical compounds. nih.gov In the context of Cotarnine (B190853) chloride, various chromatographic methods are employed to monitor reactions, quantify the compound, and profile its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical tool frequently used to monitor the progress of chemical reactions. aga-analytical.com.plnih.gov In the synthesis or modification of Cotarnine chloride, TLC allows chemists to observe the consumption of starting materials and the formation of the desired product over time. youtube.com A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials and a pure reference standard of this compound, the reaction's progress can be qualitatively assessed. rsc.org The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction. youtube.com This technique is invaluable for determining the optimal reaction time and for preliminary purity checks of the crude product.

A typical TLC analysis for monitoring a reaction leading to this compound might involve the parameters listed in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Ethyl acetate (B1210297):Methanol (B129727) (8:2) |

| Visualization | UV light at 254 nm and/or staining with an appropriate agent |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity assessment of pharmaceutical compounds, including this compound. researchgate.netcriver.com HPLC offers high resolution and sensitivity, making it ideal for separating this compound from its impurities and accurately determining its concentration. mdpi.com

A validated HPLC method for this compound would typically involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. kashanu.ac.ir Detection is often performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. By running a series of standards with known concentrations, a calibration curve can be constructed to quantify the amount of this compound in a sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The following table outlines a hypothetical set of HPLC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile (B52724); Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization of Reaction Products and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used for the identification and characterization of volatile and non-volatile compounds, respectively. mdpi.comnih.gov

GC-MS is suitable for the analysis of thermally stable and volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique can be employed to identify volatile impurities or degradation products that may be present in a sample. rsc.orgumich.edu The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). nih.gov

LC-MS is a more versatile technique for the analysis of a wide range of pharmaceutical compounds, including this compound and its potential non-volatile impurities. shimadzu.comshimadzu.com The liquid chromatograph separates the components, which are then ionized and detected by the mass spectrometer. This provides molecular weight information and fragmentation patterns that are crucial for the structural elucidation of unknown impurities. nih.govresearchgate.net

The table below shows potential impurities in a this compound sample and the technique that could be used for their characterization.

| Potential Impurity | Analytical Technique | Expected Data |

| Residual Solvents (e.g., Ethanol (B145695), Acetone) | GC-MS | Retention time and mass spectrum matching a reference library. |

| Starting Material (e.g., Noscapine) | LC-MS | Molecular ion peak corresponding to the molecular weight of the starting material. |

| By-product of Synthesis | LC-MS/MS | Fragmentation pattern providing structural information. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for the quantitative assessment of their purity. nih.govjaypeedigital.com

The structural confirmation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule. mdpi.com 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment of the molecule. ethernet.edu.et

Advanced Characterization Techniques

In addition to the aforementioned techniques, other advanced analytical methods can be employed for a more comprehensive characterization of this compound. These techniques can provide further information on the solid-state properties and elemental composition of the compound.

Elemental analysis is a fundamental technique used to determine the elemental composition (carbon, hydrogen, nitrogen, etc.) of a compound. medkoo.com The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula of this compound to confirm its empirical formula.

X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in a crystalline sample of this compound. This provides definitive proof of the molecular structure and information about its crystal packing and intermolecular interactions.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), can be used to study the thermal properties of this compound, including its melting point, decomposition temperature, and the presence of any solvates or polymorphs.

X-ray Powder Diffraction (PXRD) for Polymorphic Forms and Hydration States

X-ray Powder Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. rsc.org It is particularly valuable in pharmaceutical sciences for the identification of polymorphic forms and hydration states of an active pharmaceutical ingredient (API), as these different solid forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. veranova.comeuropeanpharmaceuticalreview.com

This compound is known to exist as a dihydrate and is described as a deliquescent powder in moist air, indicating its propensity to absorb atmospheric water. drugfuture.com This hygroscopic nature underscores the importance of characterizing its hydration states. PXRD analysis would be instrumental in distinguishing between the anhydrous form, various hydrated forms (such as the dihydrate), and any potential polymorphic forms of this compound.

A typical PXRD analysis would involve irradiating a powdered sample of this compound with monochromatic X-rays and detecting the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline lattice. Different polymorphs or hydrates would produce distinct diffraction patterns with peaks at different 2θ angles and with varying intensities.

For instance, a polymorphic screening of this compound would involve crystallizing the compound from a variety of solvents under different conditions to induce the formation of different crystalline forms. criver.com Each of these forms would then be analyzed by PXRD. The resulting diffractograms would allow for the identification and characterization of each unique polymorph.